3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine
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Overview
Description
3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals . The presence of a fluorine atom and a methyl group on the phenyl ring of this compound enhances its chemical properties, making it a valuable molecule for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine typically involves a multi-step process. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another approach involves the use of metal-free synthetic routes, which are more eco-friendly and cost-effective .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also gaining popularity in the industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and various halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The presence of the fluorine atom enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 3-(4-Fluorophenyl)isoxazol-5-amine
- 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde
- 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
Uniqueness
3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination enhances its chemical stability, biological activity, and binding affinity to molecular targets compared to other similar compounds . The specific substitution pattern also allows for more diverse chemical modifications, making it a versatile compound for various applications .
Biological Activity
3-(4-Fluoro-3-methylphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C10H10F1N2O, with a molecular weight of approximately 192.20 g/mol. The presence of a fluorine atom and an isoxazole ring contributes to its unique chemical properties, enhancing its lipophilicity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances the compound's ability to penetrate biological membranes, allowing it to modulate the activity of specific proteins involved in disease processes.
Biological Activities
Research indicates that compounds within the isoxazole family exhibit a range of biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.
- Anticancer Potential : The compound has been explored for its anticancer properties. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Case Studies
- Anticancer Activity : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating potent activity .
- Mechanistic Insights : Flow cytometry assays indicated that the compound triggers apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
3-(4-Chloro-2-methylphenyl)isoxazol-5-amine | C10H10ClN2O | Chlorine atom may affect biological activity differently |
5-Methylisoxazole | C5H5N1O | Lacks fluorine; different pharmacological profile |
3-(4-Fluorophenyl)-5-methylisoxazole | C10H9F1N1O | Similar structure but lacks the methyl group |
The presence of fluorine in this compound may enhance its lipophilicity and influence its interactions with biological targets compared to these similar compounds .
Future Directions
Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects. This includes:
- In Vivo Studies : Evaluating the compound's efficacy in animal models to confirm its therapeutic potential.
- Pharmacokinetics and Toxicology : Understanding how the compound behaves in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9FN2O/c1-6-4-7(2-3-8(6)11)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
InChI Key |
VLFWPNKCVRFLPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=C2)N)F |
Origin of Product |
United States |
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